![molecular formula C11H11N3OS B2728339 N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide CAS No. 477544-79-9](/img/structure/B2728339.png)
N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide
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Overview
Description
“N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These compounds contain a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-bromo-5-nitropyridine is reacted with thiourea in the presence of sodium hydroxide to form 2-(Pyridin-2-yl)-1,3-thiazol-4-amine. The resulting amine is then purified and reacted with propanoic acid in the presence of hydrochloric acid to form 3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid.Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazoles, including derivatives like N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide, exhibit antimicrobial properties. These compounds have been investigated for their ability to inhibit the growth of bacteria, fungi, and other microorganisms. Such properties are crucial for developing new antibiotics and antifungal agents .
- Some thiazole-based compounds, including N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide, have shown promise as anticancer agents. Researchers explore their effects on cancer cell lines, aiming to develop novel therapies for various types of cancer .
- Thiazoles can act as antioxidants, protecting cells from oxidative damage. N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide may contribute to antioxidant defense mechanisms, potentially benefiting overall health .
- Thiazole derivatives have been investigated for their anti-inflammatory activity. N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide might modulate inflammatory pathways, making it relevant for conditions involving inflammation .
- Researchers have explored the hepatoprotective effects of thiazole compounds. N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide could play a role in protecting liver cells from damage caused by toxins or diseases .
- Thiazoles have been studied as inhibitors for metal corrosion. N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide might help prevent the dissolution of metals in corrosive environments .
Antimicrobial Activity
Anticancer Potential
Antioxidant Properties
Anti-Inflammatory Effects
Hepatoprotective Activity
Metal Corrosion Inhibition
Mechanism of Action
Based on the cholinergic hypothesis of the reported compound, N-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide, which had a good inhibitory activity to acetylcholinesterase (AChE), the new 4-methoxy-phenylthiazole-2-amine derivatives as AChE inhibitors (AChEIs) have been designed and synthesized .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Therefore, “N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide” could potentially be developed into a drug with similar activities.
properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-10(15)14-11-13-9(7-16-11)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYECGKZDGHFYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide |
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